Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Scientific Research Applications
Environmental and Catalytic Applications
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have explored the decomposition of MTBE, a compound structurally related to the specified molecule, highlighting the potential of using cold plasma reactors for environmental remediation. The research demonstrates the feasibility of decomposing MTBE and converting it into simpler molecules, suggesting similar applications for the decomposition of related compounds in pollution control (Hsieh et al., 2011).
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : Insights into the biodegradation and fate of ETBE in soil and groundwater point to microbial pathways capable of breaking down ether oxygenates. This area of research implies potential bioremediation applications for similar compounds, including those with thiomorpholine structures, in environmental cleanup efforts (Thornton et al., 2020).
Chemical Synthesis and Materials Science
Synthetic Routes and Catalysis : The exploration of synthetic routes, such as those for vandetanib, involve intermediates with tert-butyl and piperidine structures, indicating the utility of such compounds in the synthesis of pharmaceuticals and chemicals. This research area suggests that tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide could play a role in the synthesis of complex molecules or as an intermediate in catalytic processes (Mi, 2015).
Antioxidant Activity and Environmental Fate : The environmental behavior, fate, and antioxidant activity of compounds related to tert-butyl groups, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), have been extensively studied. These compounds' roles in preventing oxidative reactions and their fate in environmental systems may provide insights into the stability and potential applications of the specified compound in materials science and environmental chemistry (Babich, 1982).
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHSBQOBPOGGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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